Product packaging for 8-Azido-N-benzyladenosine(Cat. No.:CAS No. 65263-60-7)

8-Azido-N-benzyladenosine

Cat. No.: B14494632
CAS No.: 65263-60-7
M. Wt: 398.4 g/mol
InChI Key: XFJPNSUSUNROGI-XNIJJKJLSA-N
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Description

8-Azido-N-benzyladenosine is a synthetic nucleoside analog derived from the plant hormone cytokine N6-benzyladenosine. This compound is primarily valued in biochemical research as a photoaffinity labelling (PAL) reagent. In PAL, the azido (N3) group can be activated by UV light to form a highly reactive nitrene, which covalently cross-links the molecule to its binding proteins or receptors. This allows researchers to identify, isolate, and study cytokinin-binding proteins that are otherwise difficult to characterize . The primary research applications for this compound and its analogs are diverse. In plant biology, it is used to investigate cytokinin receptors, such as the AHK family in Arabidopsis, which regulate processes like cell division, leaf senescence, and shoot growth . Beyond plant science, cytokinin ribosides have shown significant promise in biomedical research for their ability to inhibit the growth of human tumor cells and induce apoptosis (programmed cell death) . Furthermore, studies on the role of cytokinins in human pathogens like Mycobacterium tuberculosis open avenues for research into novel anti-infective strategies . The structural motif of N6-benzyladenosine is also a privileged scaffold in antiviral discovery. Elongating the benzyl moiety has led to derivatives with demonstrated activity against flaviviruses such as tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) . This makes this compound a valuable intermediate for the synthesis of novel nucleoside analogs with potential therapeutic applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N8O4 B14494632 8-Azido-N-benzyladenosine CAS No. 65263-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65263-60-7

Molecular Formula

C17H18N8O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[8-azido-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H18N8O4/c18-24-23-17-22-11-14(19-6-9-4-2-1-3-5-9)20-8-21-15(11)25(17)16-13(28)12(27)10(7-26)29-16/h1-5,8,10,12-13,16,26-28H,6-7H2,(H,19,20,21)/t10-,12-,13-,16-/m1/s1

InChI Key

XFJPNSUSUNROGI-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C(=N3)N=[N+]=[N-])[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C(=N3)N=[N+]=[N-])C4C(C(C(O4)CO)O)O

Origin of Product

United States

Conceptual Framework of Photoaffinity Labeling in Chemical Biology Research

Photoaffinity labeling (PAL) is a powerful technique used to identify and study the interactions between small molecules and their biological targets, such as proteins. nih.govnih.govrsc.org The core principle of PAL involves a specially designed chemical probe that contains a photoreactive group. nih.govportlandpress.com This probe first binds non-covalently to its target protein in a specific manner. biologiachile.cl Upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate species. nih.gov This transient, highly reactive species then rapidly forms a stable, covalent bond with amino acid residues in close proximity within the binding site of the target protein. nih.govbiologiachile.cl

This covalent attachment allows for the "trapping" and subsequent identification of the target protein, even if the initial interaction is weak or transient. nih.gov The ideal photoaffinity probe should be stable in the dark, possess high affinity and selectivity for its target, and be activated by a wavelength of light that does not cause significant damage to the biological sample. nih.gov Commonly used photoreactive groups include aryl azides, benzophenones, and diazirines. portlandpress.com Aryl azides, like the one found in 8-Azido-N-benzyladenosine, are frequently employed due to their relatively small size, ease of synthesis, and chemical stability in the absence of light. researchgate.net

The workflow for a typical photoaffinity labeling experiment involves incubating the probe with a biological sample (such as cell lysates or even live cells), followed by UV irradiation to induce covalent cross-linking. nih.gov The labeled proteins can then be detected, isolated, and identified using various analytical techniques, most notably mass spectrometry-based proteomics. nih.gov This allows researchers to pinpoint the specific proteins that a particular small molecule interacts with, providing invaluable insights into its mechanism of action and potential off-target effects.

Historical Context of Adenosine Derivatives As Biochemical Probes

The journey to developing sophisticated tools like 8-Azido-N-benzyladenosine is built upon a long history of utilizing adenosine (B11128) and its derivatives to probe biological systems. Since its discovery, adenosine has been recognized for its crucial roles in a vast array of physiological processes. nih.gov It acts as a natural ligand for a family of G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, and A3), which are involved in everything from neurotransmission and cardiovascular function to inflammation and immune responses. nih.govnih.govmdpi.com

Early research focused on synthesizing and studying various adenosine analogues to understand the structure-activity relationships governing their interaction with these receptors. nih.gov This led to the development of a wide range of agonists and antagonists with varying degrees of selectivity for the different adenosine receptor subtypes. These compounds became essential pharmacological tools for dissecting the physiological roles of each receptor.

The advent of radiolabeling techniques further propelled the field, allowing for the creation of radioligands for binding assays. mdpi.com These radiolabeled adenosine derivatives, often containing isotopes like tritium (B154650) (³H) or iodine-¹²⁵, enabled the quantification and characterization of adenosine receptors in various tissues and cell types. nih.gov

Recognizing the need to identify the specific proteins that bind to adenosine and its analogues, researchers began to incorporate reactive groups into the adenosine scaffold. This led to the development of affinity labels and, subsequently, photoaffinity labels. An early example is 8-azidoadenosine-3',5'-cyclic monophosphate (8-N3-cAMP), which was used to specifically label cAMP-binding proteins. nih.gov The success of such probes paved the way for the design of more complex and specific adenosine-based photoaffinity labels, including those with modifications at the N6 and 8-positions of the purine (B94841) ring, such as this compound. mdpi.com

Significance of 8 Azido N Benzyladenosine As a Specialized Research Tool

8-Azido-N-benzyladenosine stands out as a highly specialized research tool due to the combination of its structural features. The N6-benzyl group often confers specific binding properties, while the 8-azido group serves as the photoreactive handle for covalent cross-linking. mdpi.comcapes.gov.br This dual functionality makes it particularly valuable for identifying and characterizing proteins that bind to N6-benzyladenosine and related compounds.

One significant area of application for this compound is in the study of cytokinins, a class of plant hormones. mdpi.comresearchgate.net N6-benzyladenine is a potent synthetic cytokinin, and its 8-azido derivative has been synthesized as a potential photoaffinity reagent to identify cytokinin-binding proteins in plants. capes.gov.br The ability to covalently label these binding proteins is crucial for understanding the molecular mechanisms of cytokinin signaling and action.

Furthermore, derivatives of 8-azidoadenosine (B559645) have been instrumental in probing the nucleotide-binding sites of various enzymes. biologiachile.cl For instance, 8-azido ATP has been used to label the nucleotide-binding sites of F1-ATPases. biologiachile.cl Following this principle, this compound can be used to investigate enzymes and receptors where an N6-benzyladenosine moiety is a recognized ligand. The synthesis of tritiated versions of 8-azido-N6-benzyladenine further enhances its utility by allowing for sensitive detection of the labeled proteins. mdpi.com

More recently, the development of probes like N6-biotinylated-8-azido-adenosine has expanded the toolkit for studying adenosine-binding proteins. plos.orgresearchgate.net These probes incorporate a biotin (B1667282) tag in addition to the photoreactive azido (B1232118) group, facilitating the enrichment of labeled proteins through avidin-biotin affinity chromatography. plos.orgresearchgate.net This approach significantly improves the sensitivity and efficiency of identifying target proteins from complex biological mixtures.

The table below summarizes key research findings related to this compound and related compounds:

Compound Application Key Findings References
8-Azido-N-benzyladeninePhotoaffinity labeling of cytokinin-binding proteinsSynthesized as a potential tool to identify proteins involved in cytokinin signaling in plants. mdpi.comcapes.gov.br
Tritiated 8-Azido-N-benzyladenineEnhanced detection of labeled cytokinin-binding proteinsThe radioactive label allows for more sensitive tracking and identification of target proteins. mdpi.com
8-AzidoadenosineStudy of reactive intermediates in photoaffinity labelingPhotolysis generates a highly reactive singlet nitrene that rapidly rearranges, and the resulting intermediate is the key species in labeling. nih.gov
8-Azido ATPPhotoaffinity labeling of ATPasesUsed to identify and characterize the nucleotide-binding sites of F1-ATPases from various sources. biologiachile.cl
N6-biotinylated-8-azido-adenosineGlobal profiling of nucleoside and nucleotide-binding proteinsA novel probe combining a photoreactive group and a biotin tag for efficient enrichment and identification of adenosine-binding proteins. plos.orgresearchgate.net

Receptor Interaction and Ligand Binding Dynamics

Interaction with Adenosine (B11128) Receptors (ARs)

The interaction of N6-substituted adenosine analogs, including 8-Azido-N-benzyladenosine, with adenosine receptors (ARs) is a key area of study due to the therapeutic potential of AR modulators. The nature of the substituent at the N6 and other positions of the adenosine core significantly influences the binding affinity, selectivity, and functional activity at the four AR subtypes: A1, A2A, A2B, and A3.

Binding Affinities and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The binding affinity and selectivity of adenosine derivatives are highly dependent on the substitutions on the purine (B94841) ring and the ribose moiety. For instance, N6-benzyladenosine derivatives often show enhanced binding to A1 and A3 adenosine receptors. vulcanchem.com The introduction of an azido (B1232118) group at the 8-position, as in this compound, can modulate this activity. Generally, substitution at the 8-position of adenosine is not well-tolerated for A1 receptor binding, suggesting that the glycosidic conformation for binding at A3 receptors might be similar to A1 receptors, favoring a non-syn-conformation. google.com

Studies on various N6-substituted adenosines have revealed distinct structure-activity relationships for each receptor subtype. For the A1 receptor, analogs with aliphatic N6-substituents or N6-halophenyl substituents tend to be most potent. nih.gov In contrast, potent A2A receptor agonists often feature an N6-phenethyl or similar heteroarylethyl substituent. nih.gov The A2B receptor, which generally has lower affinity for adenosine analogs, can be targeted by specific modifications, such as 2-arylalkylether substitutions. acs.orgnih.gov The A3 receptor shows a preference for N6-benzyl substitution, and this selectivity can be further enhanced by modifications to the 5'-position of the ribose. acs.orgnih.gov

Table 1: General Binding Affinity Trends of N6-Substituted Adenosine Analogs at Human Adenosine Receptor Subtypes This table is illustrative and based on general SAR principles, not specific data for this compound.

Receptor SubtypeGeneral Affinity for N6-Benzyladenosine DerivativesFactors Influencing Affinity
A1 Moderate to HighStereoselectivity and bulk tolerance in the N6 region. nih.gov
A2A ModeratePreference for N6-phenethyl or similar groups. nih.gov
A2B LowCan be enhanced by specific 2-substitutions. acs.orgnih.gov
A3 HighN6-benzyl group favors selectivity. acs.orgnih.gov

Structure-Activity Relationships (SAR) of Nucleoside Binding to ARs

The structure-activity relationship (SAR) of adenosine analogs is complex, with modifications at the N6, C2, and C8 positions of the purine ring, as well as the ribose moiety, all playing crucial roles in determining receptor affinity and selectivity. nih.govnih.govnih.govresearchgate.netresearchgate.net

The N6-position is a critical determinant of activity. The N6-benzyl group, as found in this compound, is particularly important for A3 receptor affinity. acs.orgnih.gov The A1 receptor also shows significant tolerance for bulky substituents in this region. nih.gov

Modifications at the C2 position can also significantly enhance potency and selectivity, particularly for the A2B and A3 subtypes. acs.orgnih.gov For example, introducing an alkynyl chain at the C2 position can lead to good affinity and slight selectivity for the human A2A receptor. d-nb.info

The C8 position, where the azido group is located in this compound, is another key site for modification. Substitution at this position is generally detrimental to affinity at A1, A2A, and A2B receptors. acs.org However, the A3 receptor is more tolerant of 8-substitutions. acs.org The introduction of an 8-azido group can be used for photoaffinity labeling to identify receptor binding sites. semanticscholar.orgmdpi.com

The ribose moiety also plays a significant role in receptor activation. acs.orgnih.gov Modifications to the 5'-position, such as the introduction of a uronamide group, can enhance A3 selectivity. acs.org

Ligand-Induced Conformational Changes in ARs

The binding of an agonist to a G protein-coupled receptor (GPCR) like an adenosine receptor induces a significant conformational change, leading to the recruitment of a G protein and subsequent signaling. acs.org In contrast, an antagonist binds to the receptor but does not induce this activating conformational change. acs.org

Molecular modeling and dynamics simulations have been used to study these conformational changes. acs.orgacs.org Upon agonist binding, transmembrane helices (TMs) 5, 6, and 7 undergo significant movements, including an outward tilt and rotation of the cytoplasmic ends of TM5 and TM6, and an inward movement of TM7. acs.org These rearrangements are crucial for G protein binding and receptor activation. acs.org

The specific structural features of a ligand determine whether it acts as an agonist or an antagonist. Subtle chemical modifications can shift a compound's pharmacological profile from an agonist to an antagonist, or vice versa. acs.org For example, the presence of a hydrogen bond donor at the 5'-uronamide of certain adenosine analogs is essential for receptor activation. acs.org The nature of the substituent at the N6-position and other sites influences the specific interactions with amino acid residues in the binding pocket, thereby dictating the resulting conformational state of the receptor.

Interaction with Cytokinin Receptors

In addition to their interaction with adenosine receptors in mammals, N6-benzyladenine derivatives like this compound are also recognized by cytokinin receptors in plants, where they can modulate various aspects of growth and development.

Binding to Arabidopsis thaliana Cytokinin Receptors (AHK2, AHK3, CRE1/AHK4)

The model plant Arabidopsis thaliana possesses three primary cytokinin receptors: AHK2, AHK3, and CRE1/AHK4. nih.govmdpi.comnih.gov These are membrane-bound sensor histidine kinases that contain a ligand-binding CHASE domain. nih.gov While structurally similar, these receptors exhibit differences in ligand affinity and are expressed in distinct but overlapping spatial domains within the plant. nih.govmdpi.comnih.gov

Studies have shown that substitutions at the 8-position of the adenine (B156593) moiety of N6-benzyladenine derivatives result in a suppression of cytokinin activity towards all three receptor isoforms. science.govnih.gov This suggests that this compound would likely have reduced activity at these receptors compared to its non-azidated counterpart.

In vitro binding assays and in planta reporter gene assays are used to characterize the interaction of cytokinin analogs with these receptors. mdpi.comnih.govresearchgate.net For example, a bacterial assay using E. coli strains expressing the individual cytokinin receptors can determine the ligand binding spectrum and affinity. nih.govnih.gov

Receptor-Specific Ligand Recognition and Activation Patterns

The three cytokinin receptors in Arabidopsis thaliana display distinct ligand preferences and activation patterns, contributing to the specificity of cytokinin signaling. nih.govmdpi.comnih.govnih.gov

AHK2 and CRE1/AHK4 have similar ligand binding spectra, with the highest affinity for isopentenyladenine (iP) and trans-zeatin (B1683218) (tZ). nih.gov

AHK3 shows a different sensitivity profile and can be activated by cytokinin ribosides, whereas CRE1/AHK4 is not. nih.govmdpi.com

Introduction of a halogen at the C2 position of the adenine ring can increase ligand activity, particularly towards AHK3. science.govnih.gov

Chirality of the N6-substituent can also strongly influence the interaction with individual receptors, with some enantiomers showing specificity for AHK3. mdpi.comnih.govresearchgate.net

The spatial expression patterns of the receptors also contribute to their specific roles. AHK3 is dominant in the shoot, while CRE1/AHK4 is predominant in the root. mdpi.comnih.gov This differential expression allows for localized cytokinin effects in different plant organs. mdpi.comnih.gov The suppression of activity caused by 8-position substitutions would likely apply across all three receptors, although subtle differences in the degree of suppression might exist. science.govnih.gov

Chirality-Dependent Receptor Interaction and Activity

The introduction of a chiral center into N6-benzyladenine derivatives, the parent structure of this compound, has a profound impact on their interaction with and activity at cytokinin receptors. mdpi.comresearchgate.net Studies on chiral N6-benzyladenine analogues, where a methyl group is introduced at the α-carbon of the benzyl (B1604629) moiety to create R- and S-enantiomers, have revealed that the biological activity is strongly dependent on the stereochemistry. mdpi.com This chirality-dependent interaction is a critical factor in determining whether a compound will act as a cytokinin agonist or a receptor-specific antagonist. mdpi.comresearchgate.net

Research utilizing Arabidopsis thaliana cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) has demonstrated distinct specificities for different enantiomers. mdpi.comresearchgate.net In both in vivo and in vitro assays, a strong influence of the chirality of these compounds on their interaction with individual cytokinin receptors was observed. mdpi.com Specifically, the AHK2 and CRE1/AHK4 receptors show low affinity for the S-nucleobases, whereas the AHK3 receptor exhibits significant affinity for most of them. mdpi.com This differential recognition allowed for the discovery of synthetic cytokinins that are specific for the AHK3 receptor. mdpi.com For instance, N6-((S)-α-methylbenzyl)adenine and its 2-fluoro and 2-chloro derivatives were identified as AHK3-specific cytokinins. mdpi.com

Conversely, other S-enantiomers, such as N6-((S)-α-methylbenzyl)adenosine and 2-amino,N6-((S)-α-methylbenzyl)adenosine, display receptor-specific anticytokinin properties. mdpi.comresearchgate.net These findings underscore that the spatial arrangement of the substituents around the chiral carbon atom is a key determinant of ligand binding and subsequent receptor activation or inhibition. mdpi.com While these studies were performed on N6-(α-methylbenzyl)adenine derivatives, the principles of stereospecific receptor interaction provide a strong foundation for understanding the potential behavior of chiral variants of this compound.

Table 1: Chirality-Dependent Activity of N6-(α-methylbenzyl)adenine Derivatives at Arabidopsis Cytokinin Receptors

Compound Enantiomer Receptor Target Observed Activity
N6-(α-methylbenzyl)adenine (S-MBA) S AHK3 Cytokinin (Agonist) mdpi.com
2-fluoro,N6-(α-methylbenzyl)adenine (S-FMBA) S AHK3 Cytokinin (Agonist) mdpi.com
2-chloro,N6-(α-methylbenzyl)adenine (S-CMBA) S AHK3 Cytokinin (Agonist) mdpi.com
N6-(α-methylbenzyl)adenosine S Not specified Anticytokinin (Antagonist) mdpi.com

Engagement with Other Protein Targets

Inhibition of Specific Kinases and Related Enzymes

The N6-benzyladenosine scaffold is a versatile structure for designing inhibitors of various protein targets, including kinases and related enzymes. Research has focused on modifying this structure to achieve selective inhibition of enzymes critical in human diseases and pathogens.

One notable target is the heat shock protein 72 (HSP72), a molecular chaperone with ATPase activity that is a key target in cancer therapy. The compound 8-N-benzyladenosine has been utilized as a reversible, nucleotide-competitive inhibitor and a foundational ligand for developing targeted covalent inhibitors of HSP72. acs.orgacsmedchem.org An initial design hypothesis aimed to target a cysteine residue within the protein. acsmedchem.org However, subsequent studies using X-ray crystallography and site-directed mutagenesis revealed that the covalent bond was not formed with a cysteine but rather with the highly-conserved lysine-56 residue. acsmedchem.orgacs.org This discovery of a lysine-selective targeted covalent inhibitor presented a new paradigm for designing chemical probes for HSP72. acsmedchem.org

In the context of infectious diseases, adenosine kinase (AK) from the protozoan parasite Toxoplasma gondii has been identified as a crucial enzyme for the parasite's purine salvage pathway. nih.gov N6-benzyladenosine analogues have been synthesized and evaluated for their binding affinity to T. gondii AK and their anti-toxoplasma efficacy. nih.gov The studies showed that the type and position of substituents on the benzyl ring significantly influenced the binding affinity and potency. nih.gov For example, the introduction of methoxy (B1213986) groups on the benzyl ring improved binding affinity compared to the unsubstituted N6-benzyladenosine. nih.gov Molecular modeling suggested that these improvements were due to additional hydrophobic effects and van der Waals interactions within the enzyme's active site. nih.gov

Table 2: Anti-Toxoplasma Activity of select N6-Benzyladenosine Analogues

Compound Substituent on Benzyl Ring Host Cell Toxicity (TD₅₀ in µM) Anti-Toxoplasma Activity (EC₅₀ in µM) Selectivity Index (TD₅₀/EC₅₀)
N6-benzyladenosine None >100 18.2 >5.5
N6-(2,3-dimethoxybenzyl)adenosine 2,3-dimethoxy >100 11.4 >8.8
N6-(2,4-dimethoxybenzyl)adenosine 2,4-dimethoxy >100 2.9 >34.5
N6-(2,5-dimethoxybenzyl)adenosine 2,5-dimethoxy >100 4.1 >24.4
N6-(3,4-dimethoxybenzyl)adenosine 3,4-dimethoxy >100 3.5 >28.6
N6-(3,5-dimethoxybenzyl)adenosine 3,5-dimethoxy >100 6.7 >14.9

Data sourced from a study on T. gondii adenosine kinase inhibitors. nih.gov

Interaction with Nucleoside Transporter Proteins

The cellular uptake and efflux of nucleosides and their analogues, such as this compound, are mediated by a group of membrane proteins known as nucleoside transporters (NTs). nih.govfrontiersin.org These transporters are critical determinants of the bioavailability and pharmacological action of nucleoside-derived drugs. frontiersin.org The two main families of NTs are the Equilibrative Nucleoside Transporters (ENTs), encoded by SLC29 genes, and the Concentrative Nucleoside Transporters (CNTs), encoded by SLC28 genes. frontiersin.org

The ENT family, which includes the well-characterized members hENT1 and hENT2, facilitates the bidirectional transport of nucleosides down their concentration gradient. nih.gov Both hENT1 and hENT2 transport a broad range of purine and pyrimidine (B1678525) nucleosides. frontiersin.org They can be pharmacologically distinguished by their differential sensitivity to inhibition by nitrobenzylthioinosine (NBTI), with hENT1 being significantly more sensitive than hENT2. frontiersin.org Studies on modified adenosine derivatives have shown direct interaction with these transporters. For example, specific N6- and C5'-modified adenosine analogues have been identified as potent inhibitors of ENT1. google.com

In addition to influx transporters, efflux transporters also play a role. The ATP-binding cassette (ABC) transporter MRP4 (ABCC4) has been identified as a key cellular exporter of nucleosides and their metabolites, including cyclic adenosine monophosphate (cAMP). researchgate.net The coordinated action of influx transporters like ENTs and efflux transporters like MRP4 modulates the intracellular concentration of nucleosides and their signaling molecules. nih.govresearchgate.net Therefore, the interaction of this compound with these various transporter proteins would be a crucial factor governing its intracellular concentration and subsequent engagement with intracellular targets.

Table 3: Key Characteristics of Human Equilibrative Nucleoside Transporters (ENTs)

Transporter Gene Transport Mechanism Key Substrates Sensitivity to NBTI
hENT1 SLC29A1 Facilitated Diffusion Purine & Pyrimidine Nucleosides frontiersin.org High frontiersin.org

| hENT2 | SLC29A2 | Facilitated Diffusion | Purine & Pyrimidine Nucleosides, Nucleobases frontiersin.org | Low frontiersin.org |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N6-benzyladenine
N6-(α-methylbenzyl)adenine
N6-((S)-α-methylbenzyl)adenine
2-fluoro,N6-((S)-α-methylbenzyl)adenine
2-chloro,N6-((S)-α-methylbenzyl)adenine
N6-(α-methylbenzyl)adenosine
N6-((S)-α-methylbenzyl)adenosine
2-amino,N6-((S)-α-methylbenzyl)adenosine
8-N-benzyladenosine
N6-benzyladenosine
N6-(2,3-dimethoxybenzyl)adenosine
N6-(2,4-dimethoxybenzyl)adenosine
N6-(2,5-dimethoxybenzyl)adenosine
N6-(3,4-dimethoxybenzyl)adenosine
N6-(3,5-dimethoxybenzyl)adenosine
Nitrobenzylthioinosine (NBTI)

Applications in Molecular and Cellular Biology Research

Probe for Receptor-Ligand Interaction Studies

8-Azido-N-benzyladenosine serves as a powerful photoaffinity label to investigate the interactions between ligands and their corresponding receptors. The azido (B1232118) group can be activated by UV light, which generates a highly reactive nitrene species that forms a covalent bond with nearby amino acid residues in the binding pocket of a target protein. researchgate.net This irreversible attachment allows for the identification and characterization of ligand binding sites.

The ability of this compound to covalently attach to its target upon photoactivation is a key feature for elucidating ligand binding sites. researchgate.net This technique, known as photoaffinity labeling, has been instrumental in mapping the binding pockets of various receptors. For example, derivatives of N6-benzyladenosine have been used to probe the binding sites of cytokinin receptors in plants. mdpi.com By analyzing the site of covalent attachment, researchers can gain precise information about the amino acid residues that are crucial for ligand recognition and binding. This information is invaluable for understanding the molecular basis of receptor function and for the rational design of new drugs. In one study, a rational design approach adapted a validated 8-N-benzyladenosine ligand for covalent bond formation to study HSP72, a molecular chaperone that is a therapeutic target in oncology. acs.orgresearchgate.net

The interactions between G protein-coupled receptors (GPCRs) and their cognate G proteins are fundamental to many signaling pathways. acs.org this compound and its analogs can be used to study the conformational changes that occur in a receptor upon ligand binding and how these changes are transmitted to the G protein. By covalently labeling the receptor in its agonist-bound state, researchers can stabilize the active conformation and investigate the interface between the receptor and the G protein. This approach provides insights into the allosteric regulation of G protein activation and the structural basis for receptor-G protein selectivity. Studies on adenosine (B11128) receptors (ARs), which are GPCRs, have utilized various ligands to understand their structure and function, contributing to drug discovery. acs.orgnih.gov

Elucidation of Ligand Binding Sites via Covalent Attachment

Tool for Target Identification and Validation

Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov this compound, often equipped with a reporter tag such as biotin (B1667282) or an alkyne handle for click chemistry, is a valuable tool for this purpose. semanticscholar.orgmdpi.com

Structural proteomics aims to characterize protein structures and their interactions on a large scale. biognosys.com Photoaffinity labeling with probes like this compound, coupled with mass spectrometry, allows for the identification of proteins that directly bind to the compound in a complex biological sample. biognosys.comnih.gov This method, sometimes referred to as chemical proteomics, can reveal novel targets and off-targets of a drug candidate, providing a comprehensive view of its mechanism of action and potential side effects. mdpi.com For instance, the development of covalent inhibitors for HSP72, derived from 8-N-benzyladenosine, has been aided by mass spectrometry to identify the specific lysine (B10760008) residue involved in the covalent bond. acs.orgacsmedchem.org

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed probes to assess the functional state of enzymes in complex proteomes. researchgate.netnih.gov ABPP probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag for detection and enrichment. frontiersin.orgmdpi.com this compound can be adapted for use in ABPP to target adenosine-binding enzymes, such as kinases. nih.gov By competitively displacing an ABPP probe, it can be used to assess the potency and selectivity of enzyme inhibitors. mdpi.com

Structural Proteomics Approaches

Study of Signaling Pathways Modulated by Adenosine Derivatives

Adenosine is a crucial signaling molecule that modulates a wide range of physiological processes through its interaction with adenosine receptors. nih.govresearchgate.net Derivatives of adenosine, including this compound, are valuable tools for dissecting these signaling pathways. By selectively activating or blocking specific adenosine receptor subtypes, researchers can investigate their downstream effects on cellular processes such as cell proliferation, inflammation, and neurotransmission. google.com The use of these probes helps to unravel the complex network of interactions that govern cellular responses to adenosine and provides a basis for the development of therapeutic agents that target these pathways. acs.org For example, N6-benzyladenosine analogues have been synthesized and evaluated for their potential as anti-toxoplasma agents by targeting the adenosine kinase of the parasite. nih.gov

Investigation of Cytokinin Signaling in Plant Systems

This compound has emerged as a critical tool for dissecting the intricate pathways of cytokinin signaling in plants. Its utility stems from its properties as a photoaffinity label, a molecule that can be used to identify and characterize cytokinin-binding proteins, including receptors that are central to the signal transduction cascade. nih.govnih.gov

Cytokinins are a class of plant hormones that orchestrate a wide array of developmental processes, from cell division and differentiation to leaf senescence and nutrient allocation. nih.govharvard.edu The signaling pathway is initiated when cytokinins bind to specific receptor proteins, which are typically transmembrane histidine kinases. mdpi.comnih.gov This binding event triggers a phosphorelay system, ultimately leading to the activation of transcription factors and the regulation of target gene expression. harvard.edu

The challenge in studying these signaling pathways often lies in identifying the specific proteins that interact with cytokinins. This is where this compound proves invaluable. The "azido" group on the purine (B94841) ring is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues within the binding pocket of a protein. nih.govresearchgate.net By using a radiolabeled or otherwise tagged version of this compound, researchers can permanently "label" and subsequently identify these cytokinin-binding proteins. nih.govnih.gov

One of the key advantages of this compound is its potent cytokinin activity, which is often significantly higher than that of its parent compound, N-benzyladenine (BA). nih.govnih.gov For instance, in tobacco tissue bioassays, 8-azido-BA has been reported to be over 25 times more active than BA. nih.gov This high biological activity ensures that it effectively competes for and binds to physiologically relevant cytokinin-binding sites.

Research using this compound has been instrumental in identifying cytokinin-binding proteins in various plant species and tissues. For example, it has been used to label cytokinin-binding proteins in wheat germ. nih.gov Competition experiments, where an excess of a non-azido cytokinin is used to prevent the binding of the photoaffinity label, are crucial for demonstrating the specificity of the interaction and confirming that the labeled protein is indeed a cytokinin-binding protein. nih.govnih.gov

The model plant Arabidopsis thaliana has three primary cytokinin receptors: AHK2, AHK3, and CRE1/AHK4. mdpi.comnih.gov These receptors exhibit differential expression patterns and ligand specificities, contributing to the complexity of cytokinin responses. mdpi.com Studies on these receptors have benefited from the use of various cytokinin derivatives to probe their binding properties. While direct photoaffinity labeling studies with this compound on these specific receptors are a logical application, detailed findings from such specific experiments are part of a broader research effort to map cytokinin-receptor interactions. nih.gov

The general approach involves incubating plant extracts or purified membrane fractions containing the receptors with radiolabeled this compound, followed by photolysis to induce covalent cross-linking. The labeled proteins can then be separated by gel electrophoresis and identified through techniques like mass spectrometry.

Table 1: Cytokinin Activity of Azido-Substituted Adenine (B156593) Derivatives

CompoundRelative Activity to Parent CompoundLowest Detectable Concentration (µM) in Tobacco Callus Bioassay
2-Azido-N⁶-benzyladenineSimilar to N⁶-benzyladenine~ 10⁻³
8-Azido-N⁶-benzyladenine >25 times more active than N⁶-benzyladenine~ 3 x 10⁻⁵
8-AzidozeatinMore active than zeatin< 1.2 x 10⁻⁵
This table presents a comparison of the biological activity of azido-substituted cytokinins. Data is compiled from findings reported in scientific literature. nih.govnih.gov

Table 2: Investigated Cytokinin Receptors in Arabidopsis thaliana

ReceptorPrimary Location of Expression
AHK2Throughout the plant, with some overlap with other receptors
AHK3Predominantly in the shoot
CRE1/AHK4Predominantly in the root
This table outlines the primary locations of the main cytokinin receptors in the model plant Arabidopsis thaliana. mdpi.com

Advanced Research Methodologies and Computational Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools for predicting how a ligand, such as 8-Azido-N-benzyladenosine, interacts with its biological target, typically a protein receptor. nih.govjournaljpri.comsarjournal.com These methods provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Prediction of Ligand-Receptor Interaction Patterns

Computational docking studies are employed to predict the binding mode of ligands within the active site of a receptor. nih.gov For instance, in the context of adenosine (B11128) receptors (ARs), homology models are often developed to understand the interactions of various ligands. nih.govacs.org Studies have shown that specific amino acid residues within the receptor are crucial for binding. For example, hydrogen bonding with residues like Threonine (Thr) and Histidine (His) can be critical for the stable interaction and agonistic effect of certain adenosine derivatives. nih.govacs.orgresearchgate.net The analysis of these interactions helps in rationalizing the structure-activity relationships of a series of compounds. nih.gov

Molecular docking can also reveal the importance of specific functional groups on the ligand. The N6-benzyl group of this compound, for instance, can be explored for its role in receptor affinity and selectivity. acs.org By simulating the binding of various analogs, researchers can predict how modifications to this group will affect the interaction with different receptor subtypes. acs.org

Structure-Based Ligand Design Strategies

The insights gained from molecular modeling and docking directly inform structure-based ligand design. researchgate.net By understanding the key interactions between a ligand and its receptor, medicinal chemists can rationally design new molecules with improved affinity, selectivity, and desired pharmacological profiles. nih.gov For example, if a hydrogen bond with a specific residue is found to be crucial for activity, new ligands can be designed to optimize this interaction. nih.govacs.orgresearchgate.net

This approach has been successfully used in the development of potent and selective ligands for various receptors. nih.gov The design strategy often involves modifying a known ligand scaffold, such as the 8-N-benzyladenosine core, to introduce new functional groups that can form additional favorable interactions with the target protein. acsmedchem.orgacs.org

Analysis of Molecular Dynamics (MD) and Structural Networks

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to static docking. nih.govacs.org These simulations track the movements of atoms over time, offering insights into the conformational changes that occur upon ligand binding and the stability of the complex. nih.govacs.orgresearchgate.net

Structural network analysis, used in conjunction with MD simulations, can identify key residues and communication pathways within the receptor that are essential for its function. nih.govacs.orgresearchgate.net This analysis can help to understand how the binding of a ligand at one site can allosterically modulate the receptor's activity. For some adenosine receptor agonists, MD simulations have highlighted the importance of hydrogen bonding with specific threonine and histidine residues in maintaining a stable interaction and inducing the conformational changes necessary for receptor activation. nih.govacs.orgresearchgate.net

Site-Directed Mutagenesis for Binding Site Elucidation

Site-directed mutagenesis is a powerful experimental technique used to identify the specific amino acid residues within a receptor that are critical for ligand binding and/or receptor activation. nih.gov By systematically replacing individual amino acids with others (commonly alanine), researchers can assess the impact of each residue on the ligand's affinity and efficacy. nih.gov

This technique has been instrumental in mapping the binding pockets of various G protein-coupled receptors (GPCRs), including adenosine receptors. nih.gov For example, studies on the A2a adenosine receptor have identified several residues in the transmembrane domains that are essential for the binding of both agonists and antagonists. nih.gov The results from site-directed mutagenesis studies provide crucial experimental validation for the predictions made by molecular modeling and docking. nih.gov The combination of these computational and experimental approaches allows for a detailed understanding of the structure-activity relationships of ligands like this compound. nih.gov

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. nih.govgiffordbioscience.comnih.govumich.edueurofinsdiscovery.com These assays utilize a radiolabeled version of a ligand to quantify its binding to a receptor preparation, which can be in the form of tissue homogenates, cell membranes, or intact cells. nih.govnih.gov

There are three main types of radioligand binding experiments:

Saturation assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov

Competition (or inhibition) assays: In these assays, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled competitor compound (like this compound). nih.govgiffordbioscience.com The ability of the unlabeled compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated, which reflects its affinity for the receptor.

Kinetic assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand to and from the receptor, from which the Kd can also be derived (Kd = koff/kon). nih.govgiffordbioscience.com

These assays have been widely used to characterize the binding of adenosine receptor ligands. nih.gov For instance, the binding affinity of derivatives of N6-benzyladenosine to different adenosine receptor subtypes has been determined using such methods. mdpi.com

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Derivative 6chA3AR2.40 ± 0.20 acs.org
Reference Compound 5hA3AR4.16 ± 0.50 acs.org

Table 1: Example of binding affinity data obtained from radioligand binding assays for an N6-substituted adenosine derivative (6c) and a reference compound at the human A3 adenosine receptor (hA3AR). Data from ACS Publications. acs.org

Spectroscopic Techniques in Mechanistic Analysis (e.g., UV-Vis, IR, Laser Flash Photolysis)

Spectroscopic techniques are invaluable for analyzing the chemical properties and photoreactivity of compounds like this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com It is used to characterize compounds based on their electronic transitions. For purine (B94841) derivatives, UV-Vis spectra are typically recorded at different pH values to observe shifts in the maximum absorbance (λmax), which can provide information about the ionization state of the molecule. researchgate.net This technique can also be used to monitor the progress of photochemical reactions. rsc.org

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. vscht.cz For this compound, the azide (B81097) group (N3) has a characteristic strong absorption band, typically around 2100-2250 cm-1. researchgate.netnih.gov IR spectroscopy can also identify other functional groups present in the molecule, such as N-H, C-H, and C=N bonds. researchgate.net

Laser Flash Photolysis (LFP): Laser flash photolysis is a powerful technique for studying the transient reactive intermediates generated upon photolysis (decomposition by light). rsc.orgnih.gov For 8-azidoadenosine (B559645) and its derivatives, LFP has been used to investigate the reactive species formed upon UV irradiation. nih.gov Studies have shown that photolysis of 8-azidoadenosine in an aqueous solution leads to the formation of a singlet nitrene, which rapidly rearranges to a more stable intermediate, a closed adenosine diazaquinodimethane. nih.gov This intermediate is the key reactive species involved in photoaffinity labeling, a technique where a photoreactive ligand is used to covalently label its binding site on a target protein. nih.gov

Spectroscopic TechniqueInformation Obtained
UV-Vis Spectroscopy Electronic transitions, monitoring reactions mdpi.comresearchgate.netrsc.org
IR Spectroscopy Presence of functional groups (e.g., azide) msu.eduresearchgate.netnih.govresearchgate.net
Laser Flash Photolysis Identification of transient reactive intermediates rsc.orgnih.govnih.gov

Table 2: Overview of Spectroscopic Techniques and their Applications in the study of this compound.

Q & A

Q. What are the recommended methods for synthesizing 8-Azido-N-benzyladenosine, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or click chemistry, leveraging the azide group for functionalization. A common approach is reacting adenosine derivatives with benzyl bromide in anhydrous conditions, followed by azide introduction via sodium azide. Purity optimization requires chromatography (e.g., silica gel or HPLC) and spectroscopic validation (¹H/¹³C NMR, HRMS). Ensure inert atmospheres to prevent azide decomposition .

Q. How should researchers handle stability challenges during storage of this compound?

The compound is sensitive to light, moisture, and elevated temperatures. Store at –20°C in amber vials under argon. Regularly monitor stability via TLC or LC-MS. Decomposition products (e.g., amines from azide reduction) can be identified using comparative spectral analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm benzyl and azide substituents via aromatic proton shifts (δ 7.2–7.4 ppm) and azide IR stretches (~2100 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺).
  • UV-Vis : Assess π-conjugation changes due to azide incorporation. Cross-reference with analogous adenosine derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in click chemistry applications be resolved?

Contradictions often arise from solvent polarity, catalyst choice (Cu(I) vs. strain-promoted), or competing side reactions. Design controlled experiments:

  • Vary solvents (DMSO vs. THF) and catalysts.
  • Use kinetic studies (e.g., pseudo-first-order conditions) to isolate reaction pathways.
  • Employ computational modeling (DFT) to predict regioselectivity. Triangulate results with multiple analytical methods (e.g., HPLC, MS) .

Q. What strategies mitigate cytotoxicity artifacts when testing this compound in cellular models?

The benzyl and azide groups may induce non-specific toxicity. Implement:

  • Dose-response curves to differentiate target-specific effects.
  • Metabolic profiling (e.g., Seahorse assays) to assess mitochondrial interference.
  • Proteomic knockdowns (e.g., siRNA) to confirm mechanism-of-action. Include negative controls (e.g., non-azidated analogs) .

Q. How can researchers reconcile discrepancies in reported biological half-lives of this compound?

Variability stems from model systems (in vitro vs. in vivo) or metabolic enzyme expression. Address this by:

  • Standardizing assay conditions (e.g., liver microsome sources).
  • Using isotopic labeling (³H/¹⁴C) for precise pharmacokinetic tracking.
  • Applying PBPK modeling to extrapolate interspecies differences .

Methodological Considerations

Q. What statistical approaches are robust for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ determination. For high-throughput data, apply ANOVA with post-hoc corrections (Bonferroni) and principal component analysis (PCA) to deconvolute multicollinearity. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers validate target engagement of this compound in complex biological matrices?

Combine photoaffinity labeling (UV crosslinking) with click chemistry-based pull-downs to isolate target proteins. Validate via:

  • Western blotting with anti-benzyl antibodies.
  • Competitive binding assays using unmodified adenosine analogs.
  • Cryo-EM/MS for structural confirmation .

Data Reporting Standards

Q. What metadata is essential for publishing reproducible studies on this compound?

Include:

  • Synthetic protocols (reagent purity, reaction times/temperatures).
  • Spectral raw data (NMR, MS) in supplementary materials.
  • Biological assay conditions (cell lines, passage numbers, serum concentrations). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address publication bias in negative results for this compound?

Pre-register studies on platforms like OSF or *ClinicalTrials.gov *. Share raw datasets via repositories (e.g., Zenodo, Figshare). Collaborate through open-access journals to disseminate inconclusive or contradictory findings, emphasizing methodological rigor over hypothesis confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.